Vitamin U is a compound known scientifically as S-methylmethionine sulfonium chloride. Although it is commonly referred to as a vitamin, it does not meet the strict criteria for vitamins, as it is not essential for human survival. The term "vitamin U" was first coined in the early 1950s by Garnett Cheney, who identified its presence in raw cabbage juice and its potential benefits for gastrointestinal health, particularly in the treatment of peptic ulcers. This compound is derived from methionine, an essential amino acid, and is abundant in various cruciferous vegetables such as cabbage, broccoli, and kale .
Vitamin U exhibits several biological activities, including:
S-methylmethionine sulfonium chloride can be synthesized through the methylation of methionine using S-adenosylmethionine as a methyl donor. This reaction is catalyzed by methionine S-methyltransferase enzymes. In laboratory settings, vitamin U can also be synthesized through chemical methods involving the appropriate precursors and reagents .
Vitamin U has several applications:
Several compounds share structural or functional similarities with S-methylmethionine sulfonium chloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| S-methylmethionine | C6H13NO2S | Antiulcerogenic properties; abundant in cruciferous vegetables. |
| Methylmethionine sulfonium chloride | C6H14ClNO2S | Used clinically for peptic ulcers; acts as a methyl donor. |
| 3-amino-3-carboxypropyl dimethylsulfonium | C7H16N2O2S | Similar biochemical activity; less studied than vitamin U. |
| Dimethylsulfoniopropionate | C5H10O2S | Precursor involved in osmolyte synthesis; found in marine organisms. |
While all these compounds exhibit some biological activity related to methylation or antioxidant properties, S-methylmethionine sulfonium chloride stands out due to its historical significance in gastrointestinal health and its wide occurrence in dietary sources .
Vitamin U, scientifically known as S-methylmethionine, represents a naturally occurring sulfonium compound with the molecular formula C₆H₁₄NO₂S⁺ in its cationic form [1]. The compound exists commercially as various salts, with the chloride salt having the molecular formula C₆H₁₄ClNO₂S [2] [3] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is (3-amino-3-carboxypropyl)dimethylsulfonium [5] [6].
The molecular structure of Vitamin U consists of a methionine backbone with an additional methyl group attached to the sulfur atom, creating a positively charged sulfonium center [1]. The structural arrangement can be described as a four-carbon chain containing an amino group at the second carbon, a carboxyl group at the terminal position, and a sulfonium group at the fourth carbon position [7]. The sulfonium functional group contains two methyl groups and one propyl chain attached to the central sulfur atom, which carries a formal positive charge [5].
The compound exhibits a zwitterionic character in physiological conditions, with the sulfonium group maintaining its positive charge while the carboxyl group can exist in deprotonated form [7]. This dual ionic nature significantly influences its solubility characteristics and biological interactions [8]. The Chemical Abstracts Service registry number for the base form is 4727-40-6, while the chloride salt is registered as 3493-12-7 [4] [9].
The physical properties of Vitamin U demonstrate characteristics typical of organic sulfonium salts. The compound appears as a white to off-white crystalline powder in its solid state [10] [11]. The molecular weight varies depending on the salt form, with the chloride salt having a molecular weight of 199.7 g/mol and the base cationic form weighing 164.246 g/mol [12] [13] [6].
Thermal analysis reveals that Vitamin U chloride salt exhibits a melting point of 139-140°C with decomposition [4] [11]. The bromide salt shows similar thermal behavior with decomposition occurring at 139°C [13]. These decomposition temperatures indicate limited thermal stability at elevated temperatures, which has important implications for processing and storage conditions [14].
Solubility studies demonstrate that Vitamin U exhibits excellent water solubility, with the chloride salt dissolving at concentrations up to 39 mg/mL (195.29 mM) at 25°C [12]. This high aqueous solubility results from the ionic character of the sulfonium group and the polar nature of the amino acid backbone [8]. In contrast, the compound shows poor solubility in organic solvents, being insoluble in dimethyl sulfoxide [12].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₄ClNO₂S | [2] [3] [4] |
| Molecular Weight (Chloride Salt) | 199.7 g/mol | [12] [11] |
| Molecular Weight (Base Form) | 164.246 g/mol | [13] [6] |
| Melting Point (Chloride Salt) | 139-140°C (decomposition) | [4] [11] |
| Appearance | White to off-white crystalline powder | [10] [11] |
| Water Solubility (at 25°C) | 39 mg/mL (195.29 mM) | [12] |
| DMSO Solubility | Insoluble | [12] |
The spectroscopic properties of Vitamin U have been characterized using various analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the S-methyl protons in the range of 2.8-3.2 parts per million [15]. Mass spectrometry analysis in positive electrospray ionization mode shows the protonated molecular ion at m/z 164.246 for the base form [16]. High-performance liquid chromatography with fluorescence detection utilizes excitation at 340 nm and emission at 450 nm for quantitative analysis [17].
The stability profile of Vitamin U demonstrates significant temperature dependence, with thermal degradation representing the primary pathway for compound breakdown. Research indicates that degradation begins at temperatures exceeding 40°C, with substantial deterioration occurring between 60-70°C [14]. At 90°C, marked decomposition is observed, particularly under alkaline conditions [18].
Kinetic studies reveal that Vitamin U degradation follows temperature-dependent pathways consistent with first-order kinetics observed in similar vitamin compounds [19]. The degradation rate increases exponentially with temperature elevation, following Arrhenius-type behavior [14]. Under controlled laboratory conditions at 90°C in citrate buffer at pH 5.8, approximately 65% of the original compound remains after two hours of heating [18].
pH significantly influences stability characteristics, with alkaline conditions promoting more rapid degradation compared to neutral or slightly acidic environments [18]. In borate buffer at pH 9.0 and 90°C, marked decomposition occurs within short time periods [18]. This pH sensitivity relates to the nucleophilic attack mechanisms that become more favorable under basic conditions [20].
| Condition | Stability/Degradation | Reference |
|---|---|---|
| Room Temperature (25°C) | Stable for extended periods | [14] |
| Elevated Temperature (40°C) | Degradation begins | [14] |
| High Temperature (60-70°C) | Notable deterioration occurs | [14] |
| Very High Temperature (90°C) | Marked decomposition observed | [18] |
| pH 5.8 (Citrate Buffer, 90°C, 2h) | 65% retention after 2 hours | [18] |
| pH 9.0 (Borate Buffer, 90°C) | Marked decomposition | [18] |
Storage recommendations based on stability studies suggest maintaining temperatures below 25°C for optimal preservation [14]. Refrigeration at 4°C provides the most favorable conditions for long-term storage, significantly extending shelf life compared to ambient conditions [14]. The compound exhibits photosensitivity, requiring protection from light exposure during storage and handling [21].
Oxidative degradation represents another important pathway, particularly in the presence of transition metals or under aerobic conditions [22] [20]. The sulfonium group demonstrates susceptibility to oxidative attack, which can lead to formation of various degradation products [22]. Humidity control is essential for powder formulations, as moisture can accelerate degradation processes through hydrolytic mechanisms [14].
Vitamin U possesses one stereogenic center at the alpha-carbon of the amino acid backbone, resulting in the existence of two enantiomeric forms [23]. The naturally occurring form predominantly exhibits the S-configuration at this chiral center, consistent with the stereochemistry found in naturally occurring amino acids [9]. This stereochemical arrangement influences both biological activity and physical properties of the compound [24].
Conformational analysis studies using nuclear magnetic resonance spectroscopy and computational methods reveal that S-methylmethionine adopts multiple conformations in aqueous solution [24]. The compound does not show a strong preference for conformations involving electrostatic interactions between the positively charged sulfonium center and the negatively charged carboxylate group [24]. Instead, various conformational states exist in dynamic equilibrium [24].
The sulfonium center geometry exhibits tetrahedral coordination with bond angles approximating 109.5 degrees [25]. The three substituents on sulfur (two methyl groups and one propyl chain) can adopt different spatial arrangements, contributing to conformational flexibility [24]. Computational studies indicate that conformations with the sulfonium sulfur in proximity to electronegative atoms may be energetically favored [24].
Stereochemical considerations become particularly important when examining the compound's interactions with biological systems. The absolute configuration at the amino acid center determines compatibility with enzymatic processes and transport mechanisms [26]. The S-configuration aligns with the stereochemical requirements of most amino acid-utilizing enzymes [26].
Crystal structure determinations of related sulfonium compounds provide insight into solid-state conformational preferences [27]. In crystalline environments, intermolecular interactions can stabilize specific conformations that may differ from solution-state preferences [27]. Hydrogen bonding between amino and carboxyl groups of adjacent molecules influences crystal packing arrangements [27].
The sulfonium functional group in Vitamin U exhibits characteristic reactivity patterns typical of positively charged sulfur centers. The electron-deficient nature of the sulfonium sulfur makes it susceptible to nucleophilic attack, representing the primary reaction pathway for this functional group [25]. This reactivity underlies many of the compound's chemical transformations and biological functions [22].
Alkaline hydrolysis represents a well-characterized reaction pathway, where hydroxide ions attack the sulfonium center, leading to cleavage of sulfur-carbon bonds [28]. Under strongly basic conditions, this reaction proceeds to generate dimethyl sulfide and homoserine in equimolar quantities [28]. The reaction kinetics follow second-order behavior, with rates dependent on both hydroxide concentration and temperature [28].
| Reaction Type | Products/Mechanism | Reference |
|---|---|---|
| Alkaline Hydrolysis | Dimethyl sulfide + Homoserine | [28] |
| Thermal Decomposition | Temperature-dependent breakdown | [18] [14] |
| Oxidative Degradation | Susceptible to oxidative conditions | [22] [20] |
| Methyl Group Transfer | Acts as methyl donor | [1] [24] |
| Nucleophilic Attack | Attack at sulfur center | [22] [25] |
Methyl transfer reactions constitute another important aspect of sulfonium group reactivity. The compound can function as a methyl donor in biological methylation processes, transferring one of its methyl groups to acceptor molecules [1]. This reactivity forms the basis for its role in methionine metabolism and cellular methylation cycles [26].
Oxidative conditions can promote degradation of the sulfonium group through various mechanisms [22]. The positively charged sulfur center shows susceptibility to attack by reactive oxygen species, potentially leading to sulfoxide or sulfone formation [20]. These oxidative transformations can occur under physiological conditions and may contribute to the compound's antioxidant properties [22].
The sulfonium group also participates in photochemical reactions when exposed to ultraviolet radiation [21]. Light-induced degradation can proceed through radical mechanisms, generating various sulfur-containing products [21]. This photosensitivity necessitates protection from light during storage and handling procedures [21].
The biosynthesis of S-methylmethionine, commonly referred to as Vitamin U, occurs through highly conserved enzymatic pathways across diverse biological systems. The primary enzymatic pathway involves the transfer of a methyl group from S-adenosylmethionine to L-methionine via the enzyme methionine S-methyltransferase [1] [2] [3]. This enzyme, classified under the Enzyme Commission number EC 2.1.1.12, catalyzes the fundamental reaction: S-adenosyl-L-methionine + L-methionine → S-adenosyl-L-homocysteine + S-methyl-L-methionine [3].
The enzymatic formation pathways demonstrate remarkable conservation across species, with variations primarily observed in regulatory mechanisms rather than core biochemical processes [4] [5]. In plant systems, the S-methylmethionine cycle represents a sophisticated metabolic network that interconnects with the activated methyl cycle and aspartate family pathways [5] [6]. The enzyme methionine S-methyltransferase exhibits unique structural characteristics, featuring an N-terminal methyltransferase domain of approximately 300 residues and an 800-residue C-terminal region sharing significant similarity with aminotransferases and pyridoxal 5-phosphate-dependent enzymes [7].
| Enzyme | EC Number | Reaction | Cofactors | Primary Function |
|---|---|---|---|---|
| Methionine S-methyltransferase (MMT) | EC 2.1.1.12 | S-adenosyl-L-methionine + L-methionine → S-adenosyl-L-homocysteine + S-methyl-L-methionine | Manganese, Zinc | S-methylmethionine biosynthesis |
| Homocysteine S-methyltransferase (HMT) | EC 2.1.1.10 | S-methyl-L-methionine + L-homocysteine → L-methionine + L-methionine | Zinc | Methionine regeneration from S-methylmethionine |
| S-adenosylmethionine synthase (MAT) | EC 2.5.1.6 | ATP + L-methionine → S-adenosyl-L-methionine + phosphate + diphosphate | Magnesium, Potassium | S-adenosylmethionine synthesis |
| S-adenosylhomocysteine hydrolase (AHCY) | EC 3.3.1.1 | S-adenosyl-L-homocysteine + H2O → adenosine + L-homocysteine | None | S-adenosylhomocysteine hydrolysis |
The enzymatic formation involves multiple interconnected steps that ensure efficient production and recycling of S-methylmethionine [8] [9]. S-adenosylmethionine serves as the universal methyl donor, generated through the action of methionine adenosyltransferase in the presence of adenosine triphosphate, magnesium, and potassium ions [8]. The subsequent formation of S-adenosylhomocysteine as a byproduct creates a regulatory feedback mechanism that influences the overall flux through the pathway [9] [10].
The S-adenosylmethionine:methionine S-methyltransferase mechanism represents a sophisticated example of enzyme catalysis involving precise substrate recognition and methyl group transfer [11] [12]. Kinetic analysis of this enzyme from Wollastonia biflora revealed an Ordered Bi Bi mechanism, with S-adenosylmethionine binding first, followed by methionine, and subsequent ordered product release [12]. The enzyme demonstrates optimal activity at pH 7.2, indicating specific ionization requirements for catalytic residues [12].
The catalytic mechanism involves multiple discrete steps that ensure high specificity and efficiency [13] [14]. The enzyme active site accommodates S-adenosylmethionine through specific interactions with conserved amino acid residues, including arginine residues critical for cofactor binding and asparagine residues involved in structural organization of the binding site [13]. Manganese and zinc serve as essential cofactors, with manganese facilitating proper enzyme conformation and zinc participating directly in the catalytic mechanism [3] [15].
Detailed mechanistic studies using isothermal titration calorimetry and equilibrium dialysis have revealed that substrate binding occurs through an induced-fit mechanism [14] [15]. The enzyme can bind both substrates independently, suggesting a random binding order in some systems, although product inhibition studies indicate competitive inhibition patterns consistent with ordered mechanisms in plant enzymes [15] [12]. The Michaelis constants for S-adenosylmethionine typically range from 1.1 to 95 μM depending on the enzyme source and experimental conditions [11] [15].
| Organism | Km SAM (μM) | pH Optimum | Mechanism | Cofactor Requirements |
|---|---|---|---|---|
| Wollastonia biflora | Not specified | 7.2 | Ordered Bi Bi | Manganese, Zinc |
| Saccharomyces cerevisiae (engineered) | Not specified | 7.0-7.5 | Not specified | Manganese, Zinc |
| Escherichia coli | Not specified | 7.0-7.5 | Not specified | Manganese, Zinc |
The molecular basis of methyl transfer involves the nucleophilic attack of the methionine sulfur atom on the activated methyl group of S-adenosylmethionine [16] [11]. This reaction proceeds through a sulfonium ion intermediate, with the positive charge stabilized by specific protein-cofactor interactions [17]. The release of S-adenosylhomocysteine follows methyl transfer, and this product serves as a competitive inhibitor of the forward reaction, providing an important regulatory mechanism [17] [10].
The regulation of S-methylmethionine biosynthetic pathways occurs through multiple interconnected mechanisms operating at transcriptional, post-transcriptional, and enzymatic levels [5] [18] [9]. In plant systems, the competition between cystathionine gamma-synthase and threonine synthase for the common substrate O-phosphohomoserine represents a critical branch point that determines carbon flux into methionine biosynthesis [5]. This competition is modulated by S-adenosylmethionine levels, which strongly stimulate threonine synthase activity, creating a negative feedback loop when methionine and S-adenosylmethionine accumulate [5].
Transcriptional regulation involves sophisticated sensing mechanisms that respond to methionine availability and cellular methylation status [18] [9]. In bacterial systems such as Streptococcus mutans, the MetR regulator requires homocysteine as a coeffector and binds to specific Met box sequences in promoter regions of methionine metabolic genes [18]. This system demonstrates remarkable sensitivity to homocysteine concentrations, with MetR displaying increased affinity for target sequences in the presence of this metabolite [18].
The S-adenosylmethionine to S-adenosylhomocysteine ratio serves as a critical metabolic indicator controlling methylation capacity and pathway regulation [9] [10]. Elevated S-adenosylhomocysteine levels inhibit transmethylation reactions, creating a feedback mechanism that prevents excessive S-methylmethionine synthesis when cellular methylation demands are low [9]. This ratio influences histone methylation states, which in turn regulate gene expression patterns related to methionine metabolism [9].
Enzymatic regulation occurs through allosteric mechanisms and competitive inhibition patterns [5] [10]. S-adenosylhomocysteine acts as a competitive inhibitor of methyltransferases, with inhibition constants typically ranging from 10 to 100 μM depending on the specific enzyme [19] [13]. Additionally, methionine and S-adenosylmethionine regulate homoserine O-acyltransferase through allosteric mechanisms, providing another layer of metabolic control [18].
Environmental stress conditions significantly influence regulatory patterns, with salinity stress particularly affecting the expression of homocysteine methyltransferase and methionine methyltransferase genes [20]. Under saline conditions, Arabidopsis thaliana plants show altered expression patterns favoring increased methionine production through the S-methylmethionine cycle [20]. This response highlights the importance of S-methylmethionine in stress tolerance mechanisms and cellular adaptation.
The biosynthesis of S-methylmethionine exhibits remarkable diversity across different species groups, with evolutionary adaptations reflecting specific physiological requirements and environmental constraints [21] [22]. Plant species demonstrate the most sophisticated S-methylmethionine biosynthetic systems, with the compound serving primarily as a long-distance transport form of reduced sulfur and a stress tolerance factor [23] [7] [20].
In flowering plants, S-methylmethionine represents a major constituent of phloem sap, contributing approximately 2% of free amino acids and providing roughly half the sulfur needed for grain protein synthesis [7]. The evolutionary development of S-methylmethionine synthesis in plants involved a gene fusion event that created a unique bipartite enzyme unlike any other known methyltransferase [7]. This fusion enzyme combines an N-terminal methyltransferase domain with a C-terminal region sharing similarity with pyridoxal 5-phosphate-dependent enzymes [7].
| Species Group | Primary Pathway | Key Enzymes | Physiological Role |
|---|---|---|---|
| Plants (Arabidopsis thaliana) | S-methylmethionine cycle | MMT, HMT1, HMT2, HMT3 | Sulfur transport, stress tolerance |
| Plants (Wollastonia biflora) | S-methylmethionine cycle | MMT | Sulfur transport |
| Bacteria (Escherichia coli) | Methionine salvage pathway | YagD (mmuM), YkfD (mmuP) | Methionine acquisition |
| Bacteria (Streptococcus mutans) | Methionine biosynthesis pathway | MetEF, Smu.1487, AtmBDE | Methionine biosynthesis |
| Yeast (Saccharomyces cerevisiae) | Methionine cycle (engineered) | MMT (introduced) | Industrial production |
| Animals (Mammals) | Methionine cycle (limited) | BHMT, BHMT2 | Methionine metabolism |
Bacterial systems show considerable variation in S-methylmethionine metabolism [21] [24] [25]. Escherichia coli possesses specific transport and metabolic systems for S-methylmethionine utilization, including YagD (mmuM) for methyl transfer and YkfD (mmuP) for transport [24] [25]. These systems allow bacteria to utilize plant-derived S-methylmethionine as a methionine source, demonstrating an ecological adaptation to plant-rich environments [25].
Gram-positive bacteria exhibit diverse regulatory mechanisms for methionine metabolism, with S-box and T-box systems controlling gene expression in different taxonomic groups [21]. Bacillales and Clostridia utilize S-box riboswitches that respond directly to S-adenosylmethionine concentrations, while Lactobacillales employ methionine-specific T-box mechanisms that sense uncharged methionyl-tRNA [21].
Animal systems show limited S-methylmethionine biosynthetic capacity, with mammals primarily relying on betaine-homocysteine methyltransferase (BHMT) and its paralog BHMT2 for related methylation reactions [22]. These enzymes diverged during mammalian evolution, with BHMT using betaine as a methyl donor and BHMT2 utilizing S-adenosylmethionine [22]. The evolutionary history of these enzymes reflects different functional divergence and selection pressures compared to plant systems [22].
Yeast species naturally lack robust S-methylmethionine biosynthetic pathways but can be engineered to produce the compound through introduction of plant-derived methyltransferase genes [2] [26]. Saccharomyces cerevisiae strains engineered with Arabidopsis thaliana methionine S-methyltransferase demonstrate significant S-methylmethionine production capacity, reaching titers of 1.92 g/L under optimized fermentation conditions [2].
The genetic foundation of S-methylmethionine biosynthetic enzymes reveals complex evolutionary relationships and sophisticated regulatory networks across different organisms [6] [27] [7]. In Arabidopsis thaliana, the genetic system comprises multiple homocysteine S-methyltransferase genes (AtHMT1, AtHMT2, AtHMT3) and a single methionine S-methyltransferase gene (AtMMT), each displaying distinct expression patterns and functional contributions [6] [27].
AtHMT1 and AtHMT3 represent the predominant enzymes operating in seed tissues, with their manipulation significantly affecting methionine and S-methylmethionine levels in transgenic seeds [6]. These genes show differential regulatory responses, with altered expression leading to adaptive changes in genes participating in methionine synthesis through both the S-methylmethionine cycle and aspartate family pathways [6]. AtHMT2, while less prominent in seeds, plays crucial roles in vegetative tissues and long-distance sulfur transport [27].
| Gene | Organism | Domain Structure | Expression Pattern | Functional Role |
|---|---|---|---|---|
| AtMMT (At3g22740) | Arabidopsis thaliana | N-terminal methyltransferase + C-terminal aminotransferase | Constitutive | S-methylmethionine biosynthesis |
| AtHMT1 (At5g17920) | Arabidopsis thaliana | Not specified | Seed-specific | Methionine regeneration |
| AtHMT2 (At3g63250) | Arabidopsis thaliana | Not specified | Seed-specific | Methionine regeneration |
| AtHMT3 (At3g25900) | Arabidopsis thaliana | Not specified | Seed-specific | Methionine regeneration |
| yagD (mmuM) | Escherichia coli | Methyltransferase | Methionine-regulated | S-methylmethionine utilization |
| ykfD (mmuP) | Escherichia coli | Amino acid permease | Methionine-regulated | S-methylmethionine transport |
The structural organization of plant methionine S-methyltransferase genes reflects their evolutionary origin through gene fusion events [7]. The resulting bipartite enzyme structure, combining methyltransferase and aminotransferase domains, represents a unique evolutionary solution not found in other methyltransferase families [7]. This structural innovation enables the enzyme to perform both methyl transfer and potentially amino acid metabolism functions [7].
Bacterial genetic systems demonstrate remarkable diversity in gene organization and regulation [18] [21] [25]. In Escherichia coli, the yagD and ykfD genes are organized in an overlapping arrangement, with ykfD encoding the S-methylmethionine transporter and yagD encoding the methyltransferase [25]. Both genes contain multiple MET box motifs in their promoter regions, indicating coordinate regulation by the MetJ-S-adenosylmethionine system [25].
Gene expression patterns reveal sophisticated temporal and spatial control mechanisms [23] [20]. In pea plants expressing heterologous S-methylmethionine transporters, phloem loading and source-sink partitioning of S-methylmethionine influence overall plant sulfur and nitrogen metabolism [23]. These studies demonstrate that manipulating single genes in the S-methylmethionine pathway can have far-reaching effects on plant metabolism and development [23].
The molecular evolution of S-methylmethionine biosynthetic genes shows evidence of functional divergence and specialization [22] [7]. Plant genes have evolved sophisticated regulatory mechanisms that coordinate S-methylmethionine metabolism with environmental stress responses, particularly salinity tolerance [20]. Mutant studies in Arabidopsis demonstrate that disruption of the methionine methyltransferase gene severely compromises salt tolerance during germination and early growth stages [20].